3-Hydroxydecanoic acid
Overview
Description
3-Hydroxydecanoic acid, also known as Myrmicacin, is a hydroxy fatty acid and the predominant monomer in methyl-branched poly (3-hydroxalkanoate) (PHA) polymers produced by P. putida CA-3 . It is a chemical compound of the β-hydroxycarboxylic acid class .
Synthesis Analysis
The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported . Among the screened catalysts, Ru-based systems were identified to be most active . In another study, through six steps including oxo-Michael addition, Baeyer-Villiger oxidation, activation, Bernet-Vasella reaction, cross-metathesis homologation, and hydrogenation, desired products were synthesized in good overall yields .
Molecular Structure Analysis
3-Hydroxydecanoic acid is a medium-chain fatty acid that is decanoic acid substituted at position 3 by a hydroxy group . It has a molecular weight of 188.267 g/mol . The compound contains a total of 32 bonds, including 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Chemical Reactions Analysis
The selective deoxygenation of bio-derivable 3-hydroxydecanoic acid to either linear alkanes or secondary alcohols in aqueous phase and H2-atmosphere over supported metal catalysts has been reported . The acidic zeolite support facilitated the dehydration of the intermediary formed alcohols to alkenes, while the following hydrogenation occurred at the Ru centers .
Scientific Research Applications
Biochemical Production and Utilization
- 3-Hydroxydecanoic acid (3HD) production in Escherichia coli utilizes the PhaG and TesB genes, indicating its potential in biochemical applications and genetic engineering processes (Zheng et al., 2004).
- This compound has been successfully synthesized from glucose or fructose in recombinant E. coli, demonstrating its viability as a product from renewable resources (Zheng et al., 2004).
Antifungal Properties
- 3-Hydroxydecanoic acid exhibits antifungal activity, identified as one of the antifungal substances produced by Lactobacillus plantarum (Sjögren et al., 2003).
- Its effectiveness against molds and yeasts highlights its potential in developing natural antifungal agents (Sjögren et al., 2003).
Production in Engineered Microorganisms
- Metabolic engineering in Pseudomonas entomophila has led to effective production of 3HD, showcasing its applicability in industrial biotechnology (Chung et al., 2013).
- Genetic modification of microorganisms for efficient 3HD production could lead to sustainable and economically viable production methods (Chung et al., 2013).
Environmental and Chemical Applications
- 3HD is a key component in the profiling of environmental markers, specifically for endotoxin detection in occupational and environmental samples (Uhlig et al., 2016).
- Catalytic deoxygenation of bio-based 3HD demonstrates its potential in producing secondary alcohols and alkanes, useful in food, perfume industries, and as fuel components (Mensah et al., 2020).
Synthesis and Fermentation
- Efficient synthesis techniques for 3HD are developed, involving microwave-assisted methods, enhancing its practicality for industrial applications (Jaipuri et al., 2004).
- Recombinant E. coli can produce 3HD directly from fructose, indicating its potential in large-scale fermentative production (Wu et al., 2003).
Safety And Hazards
In case of exposure, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Future Directions
Recent research has explored the use of 3-Hydroxydecanoic acid in the development of novel biodegradable and biocompatible formulations of drugs . For example, a PHA monomer, namely 3-hydroxydecanoic acid, was added to films to achieve an enhanced synergistic effect with polyenes against fungal growth .
properties
IUPAC Name |
3-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
120659-40-7 | |
Record name | Decanoic acid, 3-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120659-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40864486 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxydecanoic acid | |
CAS RN |
14292-26-3, 5561-87-5, 33044-91-6 | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14292-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decanoic acid, 3-hydroxy-, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005561875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Myrmicacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (±)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGH24U4AMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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